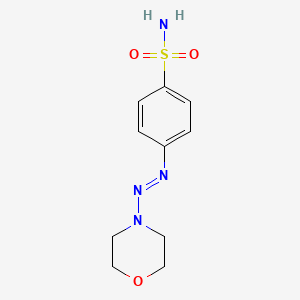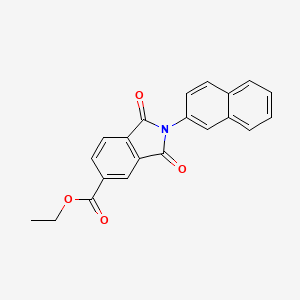![molecular formula C27H30N4O3S B12492304 N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide](/img/structure/B12492304.png)
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzylpiperazine moiety, which is known for its significant biological activity, and a dimethoxybenzamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Benzylpiperazine Intermediate: This step involves the reaction of benzyl chloride with piperazine to form 4-benzylpiperazine.
Coupling with 4-Isothiocyanatobenzene: The benzylpiperazine intermediate is then reacted with 4-isothiocyanatobenzene to form the intermediate N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}.
Final Coupling with 3,5-Dimethoxybenzoyl Chloride: The intermediate is then coupled with 3,5-dimethoxybenzoyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamoyl}-3,5-dimethoxybenzamide
- N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamoyl}-3,4-dimethoxybenzamide
- N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,4-dimethoxybenzamide
Uniqueness
N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-3,5-dimethoxybenzamide is unique due to the presence of both the benzylpiperazine and dimethoxybenzamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C27H30N4O3S |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-[[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C27H30N4O3S/c1-33-24-16-21(17-25(18-24)34-2)26(32)29-27(35)28-22-8-10-23(11-9-22)31-14-12-30(13-15-31)19-20-6-4-3-5-7-20/h3-11,16-18H,12-15,19H2,1-2H3,(H2,28,29,32,35) |
InChI Key |
BGUNEFCEKJFZJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[benzyl(methyl)amino][1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12492231.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine](/img/structure/B12492235.png)

![2-[(1-acetyl-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B12492252.png)
![N-[(2R,4S)-2-methyl-1-(trifluoroacetyl)-1,2,3,4-tetrahydroquinolin-4-yl]-N-phenylacetamide](/img/structure/B12492255.png)
![2-{(E)-[4-(dimethylamino)phenyl]diazenyl}-1H-imidazole-4,5-dicarbonitrile](/img/structure/B12492258.png)
![N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B12492259.png)


![N-[2-({[4-(acetylamino)phenyl]sulfonyl}amino)ethyl]benzamide](/img/structure/B12492270.png)
![Ethyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12492272.png)
![1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12492286.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12492309.png)
